Disperse Red 17
Overview
Description
Disperse Red 17 is a synthetic dye primarily used in the textile industry for dyeing polyester and other hydrophobic fibers. It is known for its vibrant red color and is part of the disperse dye category, which are non-ionic dyes with low water solubility. The chemical structure of this compound includes an azo group, which is responsible for its color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 17 is synthesized through an azo coupling reaction. The process involves the diazotization of 4-nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)-m-toluidine. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and is maintained at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled. The dye is then isolated, purified, and formulated into a fine powder or paste with the help of dispersing agents such as sodium lignosulfonate .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 17 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the breakdown of the dye molecule.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst
Major Products Formed:
Oxidation: Breakdown products such as carboxylic acids and nitro compounds.
Reduction: Amino derivatives of the original dye.
Substitution: Various substituted aromatic compounds depending on the reagent used
Scientific Research Applications
Disperse Red 17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the textile industry for dyeing synthetic fibers, and also in the production of colored plastics and inks .
Mechanism of Action
The primary mechanism of action of Disperse Red 17 involves its interaction with hydrophobic fibers. The dye molecules are absorbed onto the fiber surface through van der Waals forces and dipole interactions. The azo group in the dye molecule is responsible for its color properties, and the dyeing process involves the transfer of dye molecules from the aqueous phase to the fiber phase .
Comparison with Similar Compounds
Disperse Red 1: Another azo dye with similar applications but different chemical structure.
Disperse Red 13: Known for its use in dyeing polyester fibers.
Disperse Red 60: A related compound with similar dyeing properties but different molecular structure .
Uniqueness of Disperse Red 17: this compound is unique due to its specific chemical structure, which provides distinct color properties and dyeing performance. Its ability to form stable dispersions and its compatibility with various hydrophobic fibers make it a preferred choice in the textile industry .
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-13-12-16(20(8-10-22)9-11-23)6-7-17(13)19-18-14-2-4-15(5-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWDMYESTYBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863120, DTXSID80879791 | |
Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Disperse Red 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-89-3, 1016649-26-5 | |
Record name | Disperse Red 17 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3179-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red 17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Disperse Red 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE RED 17 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHG9JOS5G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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